
4-Methyl-5-propan-2-yl-1,2,3,6-tetrahydropyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Methyl-5-propan-2-yl-1,2,3,6-tetrahydropyridine is a chemical compound belonging to the class of organic compounds known as tetrahydropyridines. These compounds are characterized by a six-membered ring containing five carbon atoms and one nitrogen atom. The presence of a methyl group at the 4-position and an isopropyl group at the 5-position gives this compound its unique structural and chemical properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-5-propan-2-yl-1,2,3,6-tetrahydropyridine typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through the Chichibabin pyridine synthesis, which involves the reaction of an aldehyde with ammonia and acetylene.
Functionalization: The pyridine ring is then functionalized by introducing the methyl and isopropyl groups at the appropriate positions. This can be achieved through various methods, such as Friedel-Crafts alkylation.
Industrial Production Methods: In an industrial setting, the compound is produced through large-scale chemical reactions that ensure high yield and purity. The process involves the use of catalysts and controlled reaction conditions to optimize the synthesis.
化学反応の分析
Types of Reactions: 4-Methyl-5-propan-2-yl-1,2,3,6-tetrahydropyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: Substitution reactions can occur at different positions on the pyridine ring, leading to the formation of various substituted products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Reagents like alkyl halides and strong acids are used for substitution reactions.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted pyridines.
科学的研究の応用
4-Methyl-5-propan-2-yl-1,2,3,6-tetrahydropyridine has several scientific research applications:
Chemistry: It serves as a building block in the synthesis of more complex organic compounds.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its use in pharmaceuticals, particularly in the development of new drugs.
Industry: It is used in the production of various industrial chemicals and materials.
作用機序
The mechanism by which 4-Methyl-5-propan-2-yl-1,2,3,6-tetrahydropyridine exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. The exact mechanism can vary depending on the specific application and context.
類似化合物との比較
4-Methyl-5-propan-2-yl-1,2,3,6-tetrahydropyridine is similar to other tetrahydropyridines, but its unique structural features set it apart. Some similar compounds include:
3-Methyl-4-propan-2-yl-1,2,3,6-tetrahydropyridine
2-Methyl-5-propan-2-yl-1,2,3,6-tetrahydropyridine
4-Methyl-5-ethyl-1,2,3,6-tetrahydropyridine
These compounds share the tetrahydropyridine core but differ in the position and type of substituents, leading to variations in their chemical and biological properties.
特性
分子式 |
C9H17N |
|---|---|
分子量 |
139.24 g/mol |
IUPAC名 |
4-methyl-5-propan-2-yl-1,2,3,6-tetrahydropyridine |
InChI |
InChI=1S/C9H17N/c1-7(2)9-6-10-5-4-8(9)3/h7,10H,4-6H2,1-3H3 |
InChIキー |
ULIVWNQFBDQAQD-UHFFFAOYSA-N |
正規SMILES |
CC1=C(CNCC1)C(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


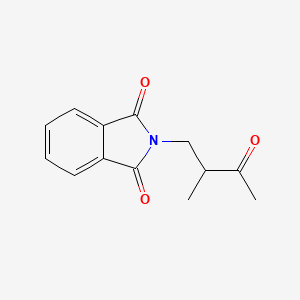
![1-(Benzenesulfonyl)-3-(5-nitrothiophen-2-yl)pyrrolo[2,3-b]pyridine](/img/structure/B15355976.png)
![N,N-dimethyl-1-[4-[4-(5-methyl-1H-indazol-3-yl)triazol-1-yl]phenyl]methanamine](/img/structure/B15355983.png)
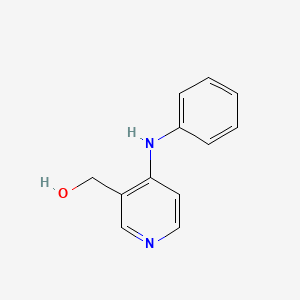
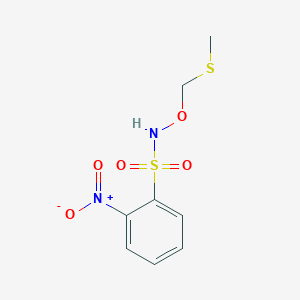
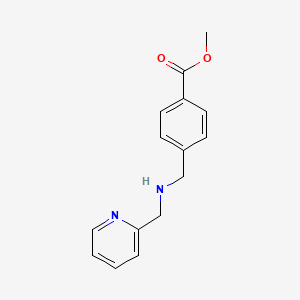
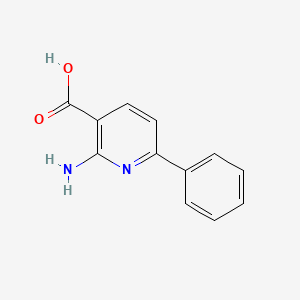

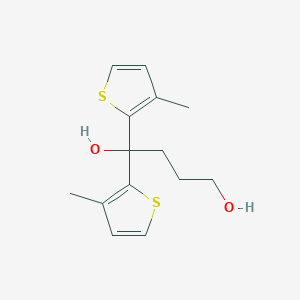
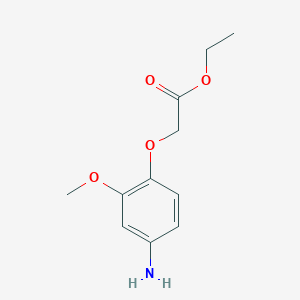
![Ethyl 3-[4-[(3,4-dichlorophenyl)methoxy]phenyl]-3-ethoxypropanoate](/img/structure/B15356073.png)
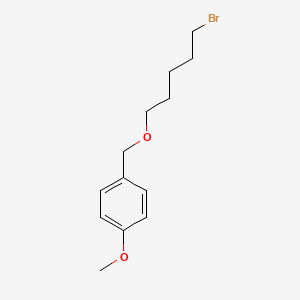
![[2-Hydroxy-3-[2-hydroxy-3-[2-hydroxy-3-[2-hydroxy-3-[2-hydroxy-3-[2-hydroxy-3-[2-hydroxy-3-[2-hydroxy-3-[2-hydroxy-3-(2-hydroxy-3-octadec-9-enoyloxypropoxy)propoxy]propoxy]propoxy]propoxy]propoxy]propoxy]propoxy]propoxy]propyl] octadec-9-enoate](/img/structure/B15356078.png)

